Fmoc-3-amino-2-methylbenzoic acid

Übersicht

Beschreibung

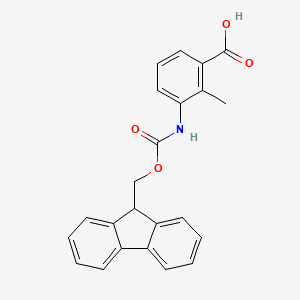

Fmoc-3-amino-2-methylbenzoic acid: is an organic compound with the molecular formula C23H19NO4 and a molecular weight of 373.41 g/mol . It contains a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and a methylbenzoic acid moiety. This compound is primarily used in peptide synthesis and proteomics research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-amino-2-methylbenzoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 3-amino-2-methylbenzoic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-3-amino-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions:

Fmoc Protection: Fmoc-Cl, sodium bicarbonate, dichloromethane.

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Major Products:

Fmoc Deprotection: Removal of the Fmoc group yields 3-amino-2-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-amino-2-methylbenzoic acid is extensively used in solid-phase peptide synthesis, a method that allows for the efficient assembly of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protection group provides stability during the synthesis process, enabling the sequential addition of amino acids while minimizing side reactions. This method is favored for its ability to produce high-purity peptides necessary for biological studies and therapeutic applications .

Advantages of Fmoc Chemistry

The Fmoc group can be easily removed under mild basic conditions, which is advantageous compared to other protecting groups like Boc (tert-butyloxycarbonyl). This property allows for greater flexibility in synthesizing complex peptide sequences, including those with sensitive functional groups . Additionally, the Fmoc group has strong UV absorbance, facilitating real-time monitoring of peptide coupling and deprotection reactions .

Drug Development

Targeting Biological Pathways

this compound plays a crucial role in designing peptides that can interact with specific biological pathways, making it valuable in drug development. Its ability to modify peptide structures enhances the pharmacological properties of the resulting compounds, allowing researchers to create drugs that target challenging diseases, including cancer and neurodegenerative disorders .

Case Studies in Drug Design

Recent studies have demonstrated the successful incorporation of this compound into peptide-based drugs aimed at modulating protein-protein interactions within cells. These peptides showed promising results in preclinical models, indicating their potential as therapeutic agents .

Biotechnology Applications

Biologically Active Molecules Production

In biotechnology, this compound is utilized to produce biologically active molecules, such as therapeutic proteins and enzymes. Its incorporation into peptide sequences can enhance the stability and activity of these biomolecules, making them more effective for clinical use .

Custom Synthesis Projects

The compound is also favored in custom synthesis projects where specific molecular configurations are required. Researchers can tailor peptides to meet particular research needs, facilitating advancements in various fields such as immunology and molecular biology .

Self-Assembly and Material Science

Micro/Nanostructure Formation

Recent research has highlighted the potential of Fmoc-protected amino acids, including this compound, in self-assembly processes to form micro/nanostructures. These structures can serve as scaffolds for drug delivery systems or as components in bio-organic materials due to their unique mechanical and chemical properties .

Neuroscience Research

Neurotransmitter Systems Studies

In neuroscience, this compound has been employed to study neurotransmitter systems, contributing to a deeper understanding of neurological functions and potential treatments for disorders such as Alzheimer's disease. Its role in synthesizing neuropeptides allows researchers to explore therapeutic avenues for neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of Fmoc-3-amino-2-methylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is later removed under basic conditions . This allows for the stepwise addition of amino acids to form peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

- Fmoc-2-amino-3-methylbenzoic acid

- Fmoc-4-amino-2-methylbenzoic acid

- Fmoc-3-amino-4-methylbenzoic acid

Uniqueness: Fmoc-3-amino-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence the reactivity and properties of the resulting peptides . This makes it a valuable building block in peptide synthesis .

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBXPHGPGVUOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626573 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072901-47-3 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.